molecular formula C16H14ClF3N4O2 B607630 GFB-8438 CAS No. 2304549-73-1

GFB-8438

Cat. No.: B607630
CAS No.: 2304549-73-1
M. Wt: 386.7592
InChI Key: MITRKIWBJVJRAM-UHFFFAOYSA-N
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Description

Structurally, it features a piperazinone/pyridinone core linked to a trifluoromethyl benzyl group, enabling selective interactions with the voltage sensor-like (VSL) domain of TRPC4/5 . Its molecular formula is C16H14ClF3N4O2, and it exhibits high solubility in DMSO (27.5 mg/mL) .

In hypertensive DOCA-salt rat models, GFB-8438 reduced urinary protein and albumin excretion by protecting glomerular podocytes from injury . It also demonstrates minimal off-target effects on TRPC6, NaV1.5, and hERG channels, underscoring its specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GFB-8438 involves multiple steps, starting from commercially available starting materials.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

GFB-8438 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include various halogenating agents, reducing agents, and catalysts. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions involving this compound are typically derivatives with enhanced selectivity and potency against TRPC5. These derivatives are further tested for their biological activity and potential therapeutic applications .

Mechanism of Action

GFB-8438 exerts its effects by binding to the voltage sensor-like domain of the TRPC5 channel, thereby inhibiting its activity. This binding prevents the influx of calcium ions through the channel, which is crucial for various cellular processes. The inhibition of TRPC5 by this compound has been shown to protect kidney cells from injury and reduce proteinuria in animal models .

Comparison with Similar Compounds

GFB-8438 belongs to a class of TRPC4/5 inhibitors that share a piperazinone/pyridinone scaffold. Key analogs include GFB-9289 and GFB-8749, which differ in terminal substituents and binding interactions (Table 1).

Table 1: Structural and Functional Comparison of TRPC4/5 Inhibitors

Compound Structural Features Target IC50 (µM) Binding Interactions Selectivity Profile
This compound Trifluoromethyl benzyl terminal group hTRPC5: 0.18; hTRPC4: 0.29 Hydrophobic interactions with VSL domain; halogen bonding with Y373 High selectivity for TRPC4/5 over TRPC6, NaV1.5, and hERG
GFB-9289 Cyclohexyl terminal group Not reported Weaker hydrophobic interactions (no halogen bonds); Y373 interacts with cyclohexyl moiety Lower potency vs. This compound
GFB-8749 Difluoro-substituted terminal group Not reported Enhanced interactions with TRP helix; stabilizes VSL domain Comparable to this compound

Key Findings :

Structural Determinants of Potency: this compound’s trifluoromethyl benzyl group facilitates strong hydrophobic and halogen bonding with TRPC4/5 residues (e.g., Y373), explaining its superior potency over GFB-9289 .

Mechanistic Insights :

  • All three compounds bind to a hydrophobic cavity formed by the VSL domain, TRP helix, and pre-S1 loop, inducing conformational changes that stabilize the closed state of TRPC4/5 .
  • This compound and GFB-8749 exhibit broader interactions with the TRP helix compared to GFB-9289, which may amplify inhibitory effects .

Selectivity: this compound’s specificity for TRPC4/5 over TRPC6 arises from residue differences (e.g., N442 in TRPC4 vs. L534 in TRPC6), which disrupt hydrogen bonding in non-target channels . None of the compounds significantly affect TRPV4, TRPM2, or other ion channels, minimizing off-target risks .

Therapeutic Implications: this compound is the only compound in this class with validated in vivo efficacy, demonstrating protection against podocyte injury in FSGS models .

Biological Activity

GFB-8438 is a novel small molecule inhibitor designed to selectively target the transient receptor potential canonical 5 (TRPC5) channel, which plays a significant role in various kidney diseases, particularly focal segmental glomerulosclerosis (FSGS). This compound has shown promising biological activity in both in vitro and in vivo studies, indicating its potential as a therapeutic agent for treating proteinuric kidney diseases.

This compound functions primarily by inhibiting TRPC5 channels, which are implicated in podocyte injury and dysfunction. The inhibition of TRPC5 has been linked to protective effects against podocyte damage induced by various stressors, including protamine sulfate (PS), a known activator of TRPC5. In experimental models, this compound has demonstrated the ability to prevent cytoskeletal remodeling and loss of synaptopodin in mouse podocytes exposed to PS, highlighting its protective role against podocyte injury.

Pharmacokinetic Profile

The pharmacokinetic (PK) properties of this compound have been extensively characterized. The compound exhibits good metabolic stability and oral bioavailability in rats. Key pharmacokinetic parameters are summarized in the table below:

ParameterThis compoundCompound 32Compound 35
HT-solubility (pH = 7.4) (μM)31611412
rLM/hepatocyte CL int (mL/min/kg)24/9455/14718/26
hLM/hepatocyte CL (mL/min/kg)7.8/5.50.14/4.14.3/5.3
CL (mL/min/kg)315627
T1/2 (h)0.500.451.05
Vss (L/kg)1.171.271.81
F (PO/SC) (%)17/3319/-22/-

These data indicate that this compound has favorable properties for further development as a therapeutic agent.

Efficacy in Animal Models

In vivo studies using hypertensive deoxycorticosterone acetate (DOCA-salt) rat models have shown that this compound effectively reduces proteinuria without affecting blood pressure, suggesting its potential utility in managing kidney diseases characterized by excessive protein loss. Specifically, treatment with this compound led to significant reductions in both albumin concentration and total protein levels in these models, aligning with its proposed mechanism of action.

Comparative Studies

This compound has been compared with other TRPC5 inhibitors such as GFB-887 and GFB-9289. It has been noted for its selectivity towards TRPC4 and TRPC5 over other TRP channels, which is crucial for minimizing off-target effects and enhancing safety profiles in clinical applications. The selectivity profile of this compound is illustrated in the following comparison:

InhibitorSelectivity for TRPC4/5IC50 (μM) against TRPC6
This compoundHigh>30
GFB-887ModerateNot specified
GFB-9289ModerateNot specified

This selectivity is critical for developing targeted therapies that minimize side effects associated with broader-spectrum inhibitors.

Case Studies and Clinical Implications

While specific human clinical trials focusing exclusively on this compound are not yet available, the compound's efficacy in animal models provides a strong rationale for future clinical investigations. The promising results observed in preclinical studies suggest that this compound could serve as a valuable tool for treating chronic kidney diseases characterized by podocyte dysfunction.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of GFB-8438 in selectively inhibiting TRPC5 channels?

this compound inhibits TRPC5 by binding to a hydrophobic cavity formed by the VSL domain, TRP helix, and pore loop, as resolved via cryo-EM structural analysis. Its selectivity for TRPC5 over TRPC6 and other TRP family members (IC50: 0.18 μM for hTRPC5 vs. 0.29 μM for hTRPC4) is attributed to distinct binding interactions involving its pyridinone and trifluoromethyl benzyl groups . Methodologically, electrophysiological assays (e.g., two-electrode voltage clamping in Xenopus oocytes) and structural modeling are critical for validating these interactions.

Q. How can researchers validate this compound's efficacy in in vitro models of podocyte injury?

Experimental protocols involve exposing murine podocytes to protamine sulfate (PS)-induced damage and measuring protection via this compound treatment. Key endpoints include albuminuria reduction and cytoskeletal integrity assessment using immunofluorescence or Western blotting for nephrin/podocin markers. Dose-response curves (e.g., 0.1–10 μM) should be established to confirm IC50 consistency with reported values .

Q. What experimental models are appropriate for studying this compound's therapeutic potential in FSGS?

The DOCA-salt hypertensive rat model is widely used. Researchers should monitor urinary protein/albumin excretion, renal histopathology (e.g., glomerulosclerosis scoring), and TRPC5 activity in glomeruli via patch-clamp electrophysiology. Ensure compliance with ethical guidelines for animal studies, including sample size calculations and blinding protocols .

Advanced Research Questions

Q. How do structural differences between TRPC4 and TRPC5 influence this compound's inhibitory potency?

Despite high structural homology, TRPC5’s unique residues in the VSL domain (e.g., hydrophobic pockets) enhance this compound binding affinity. Comparative cryo-EM studies of TRPC4/5 complexes with this compound reveal subtle conformational changes in the pore loop that correlate with functional IC50 differences. Researchers should employ mutagenesis (e.g., alanine scanning) to identify critical binding residues .

Q. What methodological challenges arise when reconciling contradictory pharmacological data for this compound?

For example, this compound was initially hypothesized to activate TRPC4/5 but instead showed inhibition of (-)-Englerin A-induced currents. To resolve such contradictions, researchers must:

  • Verify compound purity (>98% via HPLC) and storage conditions (-80°C for dissolved samples).
  • Standardize electrophysiological protocols (e.g., voltage parameters, perfusion rates).
  • Use orthogonal assays (e.g., calcium imaging) to confirm functional outcomes .

Q. How can researchers optimize this compound dosing in in vivo studies to avoid off-target effects on hERG channels?

While this compound has limited hERG activity, dose escalation studies in rodent models should include ECG monitoring for QT prolongation. Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) combined with in silico modeling (hERG liability predictors) can guide safe dosing ranges. Cross-validate findings with TRPC5-knockout models to isolate target-specific effects .

Q. Methodological Guidelines

Q. What protocols ensure reproducibility in TRPC5 inhibition assays?

  • Use HEK293 cells stably expressing hTRPC5 for consistency.
  • Pre-treat cells with this compound (30 min) before agonist application.
  • Include positive controls (e.g., clemizole for TRPC5 inhibition) and DMSO vehicle controls.
  • Document solvent concentration (≤0.1% DMSO) to avoid artifacts .

Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data for this compound?

  • Perform bioavailability studies to assess compound stability in vivo.
  • Evaluate renal clearance rates and protein binding (e.g., using ultrafiltration assays).
  • Use transcriptomic profiling to identify compensatory pathways in disease models that may alter TRPC5 activity .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent TRPC5 inhibition?

  • Fit dose-response data to a Hill equation model (GraphPad Prism or R).
  • Report IC50 values with 95% confidence intervals and n ≥ 3 independent experiments.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How should structural data from cryo-EM studies be integrated with functional assays?

  • Align cryo-EM density maps (e.g., using ChimeraX) with mutagenesis data to validate binding sites.
  • Correlate structural changes (e.g., pore loop rigidity) with electrophysiological outcomes (current amplitude, activation kinetics) .

Properties

IUPAC Name

5-chloro-4-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O2/c17-14-12(7-21-22-15(14)26)23-5-6-24(13(25)9-23)8-10-3-1-2-4-11(10)16(18,19)20/h1-4,7H,5-6,8-9H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITRKIWBJVJRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=C(C(=O)NN=C2)Cl)CC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

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